Home > Products > Screening Compounds P12329 > Esreboxetine Metabolite C
Esreboxetine Metabolite C - 140431-52-3

Esreboxetine Metabolite C

Catalog Number: EVT-1478990
CAS Number: 140431-52-3
Molecular Formula: C17H19NO3
Molecular Weight: 285.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A metabolite of Esreboxetine. Esreboxetine is a selective norepinephrine reuptake inhibitor for the treatment of neuropathic pain and fibromyalgia but failed to show significant benefit over currently available medications and was discontinued.
Source and Classification

Esreboxetine was developed by Pfizer and is classified as a small molecule drug. It functions as a selective norepinephrine reuptake inhibitor, specifically targeting the sodium-dependent noradrenaline transporter (SLC6A2). This classification places it within a broader category of compounds that modulate neurotransmitter levels to exert therapeutic effects in psychiatric and pain-related disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of esreboxetine involves several complex steps that typically include:

  1. Enantioselective Synthesis: The process begins with the enantioselective synthesis of N-Boc-morpholine-2-carboxylic acids, which are crucial intermediates in the formation of the compound.
  2. Formation of Heterocyclic Structures: The synthesis often requires the formation of heterocyclic structures, which are integral to the pharmacological activity of esreboxetine.
  3. Final Coupling Reactions: The final steps usually involve coupling reactions that link various functional groups to form the complete esreboxetine structure.

While specific proprietary methods are not publicly detailed due to commercial confidentiality, these general approaches reflect common practices in synthesizing similar compounds .

Molecular Structure Analysis

Structure and Data

Esreboxetine has a defined molecular formula of C19H23NO3C_{19}H_{23}NO_3 and features a morpholine ring linked to a phenoxyphenylmethylamine group. The stereochemistry is characterized by its (S,S) configuration at two chiral centers, which is critical for its biological activity.

The InChIKey for esreboxetine is CBQGYUDMJHNJBX-OALUTQOASA-N, which can be used for database searches related to this compound .

Chemical Reactions Analysis

Reactions and Technical Details

Esreboxetine undergoes various chemical reactions, including:

  • Reduction Reactions: Similar to other morpholine derivatives, esreboxetine can participate in reduction reactions that modify its functional groups.
  • Substitution Reactions: The compound can engage in substitution reactions involving its phenoxy and morpholine groups, allowing for structural modifications that may enhance its pharmacological properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride .

Mechanism of Action

Process and Data

The primary mechanism of action for esreboxetine involves:

  • Inhibition of Norepinephrine Reuptake: By blocking the norepinephrine transporter, esreboxetine increases norepinephrine levels in the synaptic cleft.
  • Enhancement of Noradrenergic Neurotransmission: This increase enhances noradrenergic signaling pathways, which are crucial for mood regulation and pain perception.

Esreboxetine's effects are particularly relevant in conditions like fibromyalgia, where altered norepinephrine levels are implicated .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific data on the physical properties of esreboxetine is limited, it generally exhibits characteristics typical of small organic molecules. Relevant properties may include:

Chemical stability is also an important consideration, particularly regarding its interactions with other compounds in biological systems .

Applications

Scientific Uses

Esreboxetine has been explored primarily for:

  • Treatment of Fibromyalgia: Clinical trials have indicated potential efficacy in reducing pain associated with fibromyalgia.
  • Management of Major Depressive Disorder: As a selective norepinephrine reuptake inhibitor, it has been investigated for its antidepressant effects.
  • Research Applications: Its mechanism provides insights into noradrenergic signaling pathways, making it valuable in neuroscience research.

Despite initial promise, esreboxetine did not demonstrate significant advantages over existing treatments in some clinical trials, leading to its discontinuation in certain development phases .

Introduction to Esreboxetine and Its Metabolites

Pharmacological Context of Esreboxetine as a Selective Norepinephrine Reuptake Inhibitor

Esreboxetine (development codes AXS-14, PNU-165442G) is the pharmacologically active S,S-enantiomer of reboxetine, developed as a novel, extended-release, potent, and highly selective norepinephrine reuptake inhibitor (SNRI). Unlike racemic reboxetine, esreboxetine exhibits superior selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT), with a binding affinity (Ki) for NET approximately 20-fold greater than for SERT [7] [10]. This enhanced selectivity underpinned its clinical development for central nervous system disorders, particularly fibromyalgia and neuropathic pain. The compound's mechanism involves inhibition of norepinephrine reuptake at synaptic clefts, thereby increasing noradrenergic neurotransmission—a pathway critically implicated in pain modulation and mood regulation. Two pivotal placebo-controlled trials demonstrated esreboxetine's efficacy in fibromyalgia management, showing significant improvements in pain scores, Fibromyalgia Impact Questionnaire (FIQ) scores, and Patient Global Impression of Change (PGIC) scales compared to placebo [3] [9].

Role of Metabolites in the Pharmacokinetics and Pharmacodynamics of Esreboxetine

The therapeutic profile of esreboxetine is intrinsically linked to its biotransformation pathway. Like related SNRIs, esreboxetine undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to multiple metabolites with distinct pharmacological and kinetic properties [1] [7]. These metabolites influence the drug's plasma half-life (~12.5 hours), exposure levels, and potentially its clinical effects. Metabolites can act as active moieties, inactive products, or intermediates with unique target interactions. For instance, while esreboxetine itself is the primary pharmacodynamic agent, its metabolites may contribute to off-target effects or serve as biomarkers for metabolic activity. Understanding metabolite profiles is thus essential for predicting drug-drug interactions, dose adjustments in renal/hepatic impairment, and interindividual variability in treatment response [1] [6].

Identification of Esreboxetine Metabolite C as a Key Biotransformation Product

Among esreboxetine's identified metabolites, Esreboxetine Metabolite C (CAS No. 140431-52-3) has been characterized as a major biotransformation product formed via deethylation—a Phase I metabolic reaction [1]. It is cataloged under reference E-073003 in research databases and is distinguished by its molecular formula C₁₇H₁₉NO₃ and molecular weight of 285.35 g/mol. Analytical studies confirm it as one of at least four principal metabolites detected in in vitro and in vivo models, alongside Metabolites A, B, and the 3-Morpholine Metabolite. Its structural identification positions it as a downstream product in esreboxetine's metabolic cascade, arising from oxidative dealkylation of the parent compound's ethoxy group [1].

Table 1: Key Metabolites of Esreboxetine

MetaboliteMolecular FormulaMolecular Weight (g/mol)Catalog ReferenceStructural Modification
EsreboxetineC₁₉H₂₃NO₃313.40N/AParent Compound
Metabolite AC₁₉H₂₃NO₄329.40Not providedHydroxylation (+O)
Metabolite BC₁₉H₂₃NO₄329.40Not providedHydroxylation (different position)
Metabolite CC₁₇H₁₉NO₃285.35E-073003Deethylation (-C₂H₄)
3-Morpholine MetaboliteC₁₉H₂₁NO₄327.38Not providedOxidation (-2H + O)

Properties

CAS Number

140431-52-3

Product Name

Esreboxetine Metabolite C

Molecular Formula

C17H19NO3

Molecular Weight

285.35

Synonyms

2-(morpholin-2-yl(phenyl)methoxy)phenol;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.